Chain Length-Dependent Lipophilicity: Measured XLogP3 Comparison with C18 and C20 2-Aminoalkane Homologs
The lipophilicity of 2-aminononadecane, as quantified by its XLogP3 value of 8.60, is directly intermediate between the C18 homolog 2-aminooctadecane (XLogP3 = 8.15) and the C20 homolog 2-aminoeicosane (XLogP3 = 9.05) [1]. This incremental ~0.45 log unit difference per two methylene units is consistent with the additive contribution of each CH₂ group to the octanol-water partition coefficient. The C19 chain length therefore offers a distinct and predictable lipophilicity window that is not accessible with commercially available C18 or C20 alternatives.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 8.60 |
| Comparator Or Baseline | 2-Aminooctadecane (C18): 8.15; 2-Aminoeicosane (C20): 9.05 |
| Quantified Difference | +0.45 vs. C18; -0.45 vs. C20 |
| Conditions | In silico XLogP3 prediction based on molecular structure |
Why This Matters
A difference of 0.45 in LogP corresponds to an approximately 2.8-fold change in partition coefficient, directly impacting passive membrane permeability and solubility in nonpolar matrices.
- [1] 2-Aminononadecane (31604-55-4). Plantaedb. XLogP3 value. https://plantaedb.com/compound/31604-55-4. View Source
